molecular formula C25H20N4O3 B2972859 3-(3,5-dimethylphenyl)-1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)quinazoline-2,4(1H,3H)-dione CAS No. 899900-63-1

3-(3,5-dimethylphenyl)-1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2972859
CAS No.: 899900-63-1
M. Wt: 424.46
InChI Key: BPIWHMXYNJXLBG-UHFFFAOYSA-N
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Description

The compound 3-(3,5-dimethylphenyl)-1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)quinazoline-2,4(1H,3H)-dione is a heterocyclic molecule featuring a quinazoline-2,4-dione core substituted with a 3,5-dimethylphenyl group at position 3 and a pyrido[1,2-a]pyrimidin-4-one moiety linked via a methyl group at position 1. This structure combines aromatic and fused bicyclic systems, which are often associated with biological activity, particularly in kinase inhibition and nucleic acid interactions .

Properties

IUPAC Name

3-(3,5-dimethylphenyl)-1-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O3/c1-16-11-17(2)13-19(12-16)29-24(31)20-7-3-4-8-21(20)28(25(29)32)15-18-14-23(30)27-10-6-5-9-22(27)26-18/h3-14H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPIWHMXYNJXLBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC(=O)N5C=CC=CC5=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3,5-dimethylphenyl)-1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)quinazoline-2,4(1H,3H)-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant studies.

Chemical Structure

The molecular formula of the compound is C18H18N4O2C_{18}H_{18}N_{4}O_{2} with a molecular weight of approximately 354.43 g/mol. The structure integrates a dimethylphenyl group with a pyrido[1,2-a]pyrimidin moiety linked via a quinazoline framework.

The biological activity of this compound can be attributed to several key mechanisms:

  • Enzyme Interaction : The compound may interact with specific enzymes, potentially inhibiting or activating their functions by binding to their active sites. This modulation can influence various metabolic pathways crucial for cellular function.
  • Receptor Modulation : It has the potential to influence receptor activities, leading to downstream effects on cellular signaling pathways. This could result in altered cellular responses and physiological effects.
  • Gene Expression Influence : The compound may affect gene expression patterns, thereby altering the cellular functions and contributing to its biological effects.

Antimicrobial Properties

Recent studies have explored the antimicrobial properties of compounds related to quinazoline derivatives. For instance, derivatives of quinazoline have shown significant antibacterial and antifungal activities against various pathogens:

CompoundActivity TypeTarget OrganismsReference
QNM-14AntibacterialStaphylococcus aureus, Escherichia coli
QNM-11AntifungalCandida albicans, Aspergillus niger
QNM-5AntifungalFusarium oxysporum

These studies suggest that modifications in the structure can lead to enhanced antimicrobial efficacy.

Anticonvulsant Activity

Another area of interest is the anticonvulsant potential of related compounds. Research indicates that certain quinazoline derivatives demonstrate significant anticonvulsant activity in animal models:

  • Compounds with similar structural features have been evaluated in maximal electroshock (MES) tests showing promising results as anticonvulsants with effective doses (ED50) indicating their potential therapeutic use in epilepsy management .

Case Studies

  • Antimicrobial Study : A study involving the synthesis of various quinazoline derivatives demonstrated that specific substitutions led to enhanced activity against both Gram-positive and Gram-negative bacteria. The most active compounds were identified as QNM-14 and QNM-11, which exhibited potent antibacterial properties .
  • Anticonvulsant Evaluation : In an investigation of triazole derivatives related to quinazoline structures, it was found that certain compounds displayed significant protective effects against seizures in rodent models. The study highlighted the importance of structural modifications in enhancing anticonvulsant activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of quinazoline-2,4-dione derivatives. Below is a comparative analysis with structurally related compounds:

Compound Name Core Structure Key Substituents Molecular Weight Synthetic Yield Reported Applications
3-(3,5-dimethylphenyl)-1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)quinazoline-2,4(1H,3H)-dione Quinazoline-2,4-dione 3,5-dimethylphenyl; pyrido[1,2-a]pyrimidin-4-one methyl Not reported Not reported Potential kinase inhibitor
1-(β-D-ribofuranosyl)quinazoline-2,4(1H,3H)-dione (60) Quinazoline-2,4-dione Ribofuranosyl group 348.3 g/mol 88–91% Glycosidase inhibition studies
6-(4-(1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4,5-dihydro-1H-tetrazol-5-yl)phenyl)-4-(coumarin-3-yl)pyrimidin-2(1H)-one (4i) Pyrimidin-2(1H)-one Coumarin, tetrazolyl, pyrazolyl 603.6 g/mol Not reported Anticancer screening
C260-1364 Quinazoline-2,4-dione Pyrido[1,2-a]pyrimidin-4-one methyl; 3-oxo-3-(4-phenyl-3,6-dihydropyridinyl)propyl 533.59 g/mol Not reported Hit compound in kinase screens

Key Observations

Structural Diversity: The target compound lacks the carbohydrate moiety seen in 1-(β-D-ribofuranosyl)quinazoline-2,4-dione (60) , which is critical for glycosidase interactions. Instead, its pyrido[1,2-a]pyrimidin-4-one substituent may enhance π-stacking interactions with protein targets. Compared to 4i (a coumarin-pyrimidine hybrid) , the target molecule lacks a coumarin system but retains a fused bicyclic pyrido-pyrimidine group, suggesting divergent binding modes.

C260-1364 (a structural analog) shares the pyrido[1,2-a]pyrimidin-4-one methyl group but includes a dihydropyridine-propyl chain, which may complicate synthesis .

Biological Relevance :

  • 4i and C260-1364 are explicitly linked to anticancer and kinase inhibition studies, respectively . The target compound’s 3,5-dimethylphenyl group may mimic steric features of kinase inhibitors like imatinib, though direct evidence is absent.

Research Findings and Data Gaps

  • Activity Data: No direct pharmacological data for the target compound are available. By contrast, C260-1364 is listed as a screening hit, implying measurable activity in assays .
  • Solubility and Stability: The ribofuranosyl derivative 60 benefits from carbohydrate-derived hydrophilicity , whereas the target compound’s lipophilic substituents (e.g., 3,5-dimethylphenyl) may limit aqueous solubility.

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